molecular formula C23H21BrN4O4S B307881 4-bromo-3-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propionate

4-bromo-3-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propionate

Cat. No.: B307881
M. Wt: 529.4 g/mol
InChI Key: WWDPXORCZFBKTL-UHFFFAOYSA-N
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Description

4-bromo-3-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propionate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propionate involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Benzoxazepine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the benzoxazepine core.

    Introduction of the Triazino Group: The triazino group is introduced through a series of reactions involving nitration, reduction, and cyclization.

    Bromination: The bromine atom is introduced via electrophilic bromination using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Attachment of the Propanoate Group: The final step involves esterification to attach the propanoate group to the phenyl ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propionate can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles like amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-3-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propionate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s various functional groups may allow it to interact with enzymes, receptors, and other biomolecules, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[7-acetyl-10-bromo-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chloro-6-methoxyphenyl acetate
  • 3,4-dibromo-6-methoxy-2-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propionate

Uniqueness

4-bromo-3-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propionate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for various modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C23H21BrN4O4S

Molecular Weight

529.4 g/mol

IUPAC Name

[4-bromo-3-(3-methylsulfanyl-7-propanoyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)phenyl] propanoate

InChI

InChI=1S/C23H21BrN4O4S/c1-4-18(29)28-17-9-7-6-8-14(17)20-21(25-23(33-3)27-26-20)32-22(28)15-12-13(10-11-16(15)24)31-19(30)5-2/h6-12,22H,4-5H2,1-3H3

InChI Key

WWDPXORCZFBKTL-UHFFFAOYSA-N

SMILES

CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=C(C=CC(=C4)OC(=O)CC)Br

Canonical SMILES

CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=C(C=CC(=C4)OC(=O)CC)Br

Origin of Product

United States

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